Cas no 2680717-17-1 (tert-butyl N-[(4-bromo-2,5-difluorophenyl)(cyclopropyl)methyl]carbamate)

Tert-butyl N-[(4-bromo-2,5-difluorophenyl)(cyclopropyl)methyl]carbamate is a specialized carbamate derivative featuring a bromo- and difluoro-substituted phenyl ring coupled with a cyclopropylmethyl group. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its unique halogenated aromatic structure and sterically hindered carbamate moiety. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. Its structural complexity enables applications in cross-coupling reactions and the development of bioactive molecules. The presence of bromine and fluorine atoms further enhances reactivity for further functionalization, making it a versatile building block in medicinal chemistry.
tert-butyl N-[(4-bromo-2,5-difluorophenyl)(cyclopropyl)methyl]carbamate structure
2680717-17-1 structure
Product Name:tert-butyl N-[(4-bromo-2,5-difluorophenyl)(cyclopropyl)methyl]carbamate
CAS No:2680717-17-1
MF:C15H18BrF2NO2
MW:362.209730625153
CID:6129123
PubChem ID:165928169
Update Time:2025-06-08

tert-butyl N-[(4-bromo-2,5-difluorophenyl)(cyclopropyl)methyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2680717-17-1
    • EN300-28299969
    • tert-butyl N-[(4-bromo-2,5-difluorophenyl)(cyclopropyl)methyl]carbamate
    • Inchi: 1S/C15H18BrF2NO2/c1-15(2,3)21-14(20)19-13(8-4-5-8)9-6-12(18)10(16)7-11(9)17/h6-8,13H,4-5H2,1-3H3,(H,19,20)
    • InChI Key: FNJGIRVNQKKIMX-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1F)C(C1CC1)NC(=O)OC(C)(C)C)F

Computed Properties

  • Exact Mass: 361.04890g/mol
  • Monoisotopic Mass: 361.04890g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 38.3Ų

tert-butyl N-[(4-bromo-2,5-difluorophenyl)(cyclopropyl)methyl]carbamate Pricemore >>

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Additional information on tert-butyl N-[(4-bromo-2,5-difluorophenyl)(cyclopropyl)methyl]carbamate

Introduction to Tert-butyl N-[(4-bromo-2,5-difluorophenyl)(cyclopropyl)methyl]carbamate (CAS No. 2680717-17-1)

Tert-butyl N-[(4-bromo-2,5-difluorophenyl)(cyclopropyl)methyl]carbamate, identified by the Chemical Abstracts Service registry number 2680717-17-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their structural flexibility and biological activity. The unique structural features of this molecule, particularly the presence of a tert-butyl group, a 4-bromo-2,5-difluorophenyl moiety, and a cyclopropylmethyl substituent, contribute to its distinctive chemical properties and potential therapeutic benefits.

The synthesis and characterization of Tert-butyl N-[(4-bromo-2,5-difluorophenyl)(cyclopropyl)methyl]carbamate involve sophisticated organic reactions and purification techniques. The 4-bromo-2,5-difluorophenyl aromatic ring introduces halogen atoms that can participate in various chemical transformations, enhancing the compound's reactivity. Meanwhile, the cyclopropylmethyl group adds steric bulk, which can influence both the compound's solubility and its interactions with biological targets. These structural elements make it an intriguing candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in developing novel carbamate-based compounds for their potential applications in treating various diseases. Carbamates are known for their ability to act as intermediates in the synthesis of more complex molecules and have been explored in the development of agrochemicals, pharmaceuticals, and specialty chemicals. The specific combination of functional groups in Tert-butyl N-[(4-bromo-2,5-difluorophenyl)(cyclopropyl)methyl]carbamate suggests that it may exhibit unique pharmacological properties, making it a valuable asset in drug discovery efforts.

One of the most promising areas of research involving this compound is its potential as a lead molecule for developing new therapeutic agents. The tert-butyl group can serve as a protecting group during synthetic processes, while the 4-bromo-2,5-difluorophenyl moiety provides a scaffold for further functionalization. Additionally, the cyclopropylmethyl substituent can enhance binding affinity to biological targets by introducing steric hindrance. These features make it an attractive candidate for designing molecules with improved efficacy and selectivity.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to modulate metabolic stability and binding interactions. The presence of fluorine atoms in the 4-bromo-2,5-difluorophenyl ring can significantly influence the electronic properties of the molecule, leading to enhanced bioavailability and reduced susceptibility to degradation. This has prompted researchers to explore fluorinated derivatives as potential drug candidates.

The pharmaceutical industry has been actively seeking novel carbamate compounds with improved pharmacokinetic profiles. Tert-butyl N-[(4-bromo-2,5-difluorophenyl)(cyclopropyl)methyl]carbamate represents a promising candidate due to its unique structural features and potential biological activity. Its synthesis involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the structural integrity of the compound.

Biological evaluation of this compound is crucial for determining its therapeutic potential. Initial studies have suggested that carbamates derived from similar scaffolds may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. Further research is needed to elucidate the exact mechanism of action and identify potential side effects. In vitro assays can provide valuable insights into the compound's interaction with biological targets, while preclinical studies can assess its safety and efficacy in animal models.

The development of new drugs is a complex process that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. Tert-butyl N-[(4-bromo-2,5-difluorophenyl)(cyclopropyl)methyl]carbamate serves as an excellent example of how structural modifications can lead to novel compounds with distinct properties. By leveraging cutting-edge synthetic methodologies and computational tools, researchers can accelerate the discovery of new therapeutic agents.

The role of computational chemistry in drug design cannot be overstated. Molecular modeling techniques allow researchers to predict how different compounds will interact with biological targets at the atomic level. This information can guide experimental efforts by identifying promising candidates for further testing. Additionally, virtual screening methods enable high-throughput evaluation of large libraries of compounds, significantly reducing the time required for drug discovery.

In conclusion,Tert-butyl N-[(4-bromo-2,5-difluorophenyl)(cyclopropyl)methyl]carbamate (CAS No. 2680717-17-1) is a structurally complex and versatile compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for developing new therapeutic agents. Further exploration into its biological activity and pharmacokinetic properties will be essential for realizing its full therapeutic potential.

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